![molecular formula C15H12F2N2O4 B5844462 N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5844462.png)
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide, also known as DFN-15, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DFN-15 belongs to the family of benzamide derivatives and is primarily used in research studies to investigate its mechanism of action and potential benefits in various diseases.
Mécanisme D'action
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the Wnt/β-catenin pathway. N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide also inhibits the activity of various enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and cyclooxygenases (COXs).
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been shown to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, inducing apoptosis, inhibiting angiogenesis, and suppressing cancer stem cell proliferation. N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has several advantages for lab experiments such as its high potency, low toxicity, and ability to cross the blood-brain barrier. However, N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has some limitations such as its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has shown promising results in preclinical studies, and further research is needed to investigate its potential therapeutic applications in humans. Possible future directions for N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide research include investigating its efficacy in combination with other drugs, optimizing its pharmacokinetic properties, and conducting clinical trials to evaluate its safety and efficacy in humans. Additionally, further research is needed to elucidate the precise mechanisms of action of N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide in various diseases.
Méthodes De Synthèse
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 2-(difluoromethoxy)aniline with 4-methyl-3-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide.
Applications De Recherche Scientifique
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis, inhibiting angiogenesis, and suppressing cancer stem cell proliferation. Inflammation research has shown that N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorder research, N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4/c1-9-6-7-10(8-12(9)19(21)22)14(20)18-11-4-2-3-5-13(11)23-15(16)17/h2-8,15H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMLAINWTGLNMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


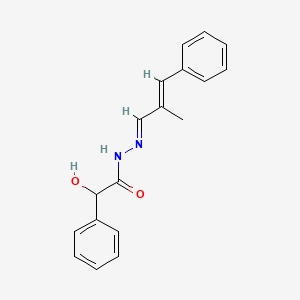
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5844403.png)

![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-phenyl-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5844417.png)
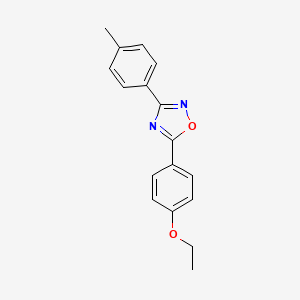
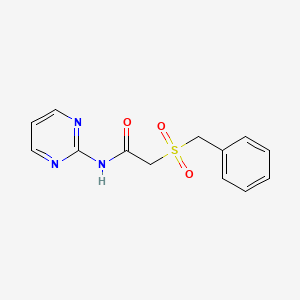
![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5844448.png)
![3-(acetylamino)-N-[2-(1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5844456.png)
![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5844470.png)
![3-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5844472.png)
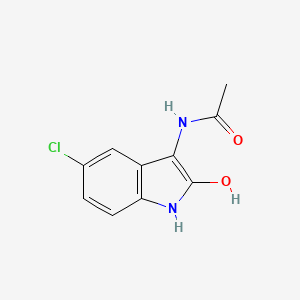
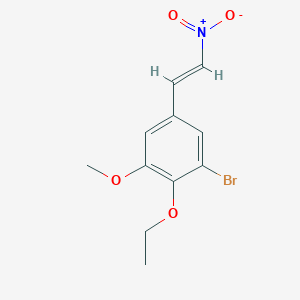
![methyl {4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5844498.png)